Ispinesib

Content Navigation

CAS Number

Product Name

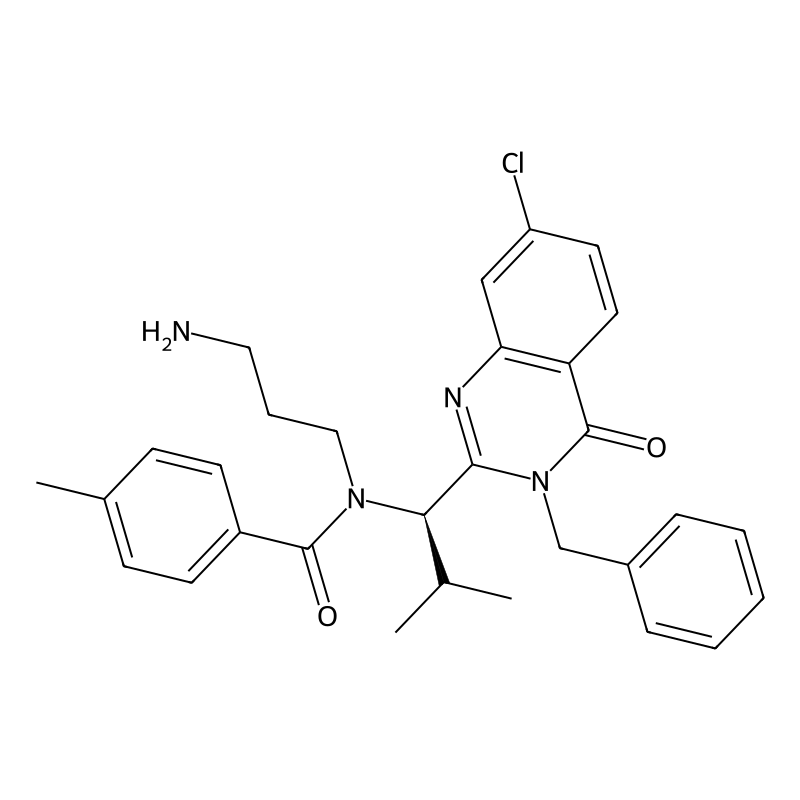

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Ispinesib (SB-715992) is a highly potent, allosteric inhibitor of the kinesin spindle protein (KSP/Eg5), a motor protein essential for bipolar mitotic spindle formation. Exhibiting an apparent inhibition constant (Ki) of approximately 1.7 nM, it selectively arrests cells in the prometaphase of mitosis without directly interacting with microtubule dynamics. In procurement and material selection, Ispinesib serves as a premium benchmark for non-tubulin-targeted antimitotic agents, offering a critical alternative to traditional taxanes in both in vitro cell cycle modeling and the development of targeted therapeutic payloads .

Substituting Ispinesib with first-generation KSP inhibitors like monastrol or traditional antimitotics like paclitaxel fundamentally alters experimental and therapeutic outcomes. Monastrol requires micromolar concentrations to achieve KSP inhibition, introducing significant solvent toxicity and off-target risks in sensitive assays. Conversely, substituting with paclitaxel introduces direct tubulin stabilization, which triggers beta-III tubulin-mediated resistance and severe neurotoxic liabilities in vivo. Procuring Ispinesib ensures nanomolar potency and strictly KSP-dependent mitotic arrest, isolating the spindle assembly mechanism from broader microtubule network disruption [1].

Enzymatic Potency and Target Affinity vs. First-Generation Inhibitors

Ispinesib demonstrates a profound binding affinity for the KSP motor domain, achieving an apparent Ki of 1.7 nM. In direct comparison, the first-generation allosteric inhibitor monastrol exhibits an IC50 in the range of 14 to 30 µM. This represents a greater than 10,000-fold increase in potency for Ispinesib, allowing for drastically reduced dosing in biochemical and cellular assays while minimizing the risk of off-target interactions[1].

| Evidence Dimension | KSP ATPase Inhibition (Ki/IC50) |

| Target Compound Data | Ispinesib: Ki ~ 1.7 nM |

| Comparator Or Baseline | Monastrol: IC50 ~ 14 - 30 µM |

| Quantified Difference | >10,000-fold higher potency |

| Conditions | Steady-state KSP ATPase assay with 500 µM ATP and 5 µM microtubules |

Enables ultra-low-dose formulation and assay design, reducing solvent (DMSO) artifacts and off-target toxicity in sensitive cellular models.

In Vivo Neurotoxicity Profile vs. Tubulin-Targeting Agents

Traditional antimitotics like paclitaxel cause chemotherapy-induced peripheral neuropathy (CIPN) by directly stabilizing tubulin and inducing epidermal microtubule fasciculation. Ispinesib, however, does not bind tubulin. In comparative in vivo breast cancer xenograft models, paclitaxel and ixabepilone induced significant neurotoxic symptoms (e.g., limb paralysis at high doses), whereas Ispinesib achieved comparable tumor growth inhibition without inducing measurable neurotoxicity or microtubule fasciculation in healthy neural tissues [1].

| Evidence Dimension | Neurotoxic Liability (In Vivo) |

| Target Compound Data | Ispinesib: No structural microtubule disruption or observable neuropathy |

| Comparator Or Baseline | Paclitaxel / Ixabepilone: Severe peripheral neuropathy and microtubule fasciculation |

| Quantified Difference | Elimination of tubulin-mediated neurotoxicity |

| Conditions | In vivo xenograft models (e.g., MDA-MB-468) at Maximum Tolerated Dose (MTD) |

Critical for procuring payloads for Antibody-Drug Conjugates (ADCs) or targeted therapies where dose-limiting neurotoxicity must be avoided.

Selectivity Across the Kinesin Superfamily

Procuring a highly selective inhibitor is vital for isolating specific motor protein functions. Ispinesib exhibits a >10,000-fold selectivity for KSP (Eg5) over a broad panel of related mitotic kinesins, including CENP-E, MCAK, MKLP1, KHC, and Kif1A. This ensures that the observed monopolar spindle phenotype and subsequent mitotic arrest are exclusively driven by KSP inhibition, unlike generic ATPase inhibitors which disrupt multiple motor and transport proteins simultaneously [1].

| Evidence Dimension | Kinesin Family Selectivity |

| Target Compound Data | Ispinesib: >10,000-fold selective for KSP |

| Comparator Or Baseline | Generic ATPase / Broad-spectrum motor inhibitors: Pan-kinesin inhibition |

| Quantified Difference | Absolute functional isolation of KSP (Eg5) |

| Conditions | Cell-free kinesin specificity analysis using pyruvate kinase-lactate dehydrogenase coupled detection |

Guarantees high-fidelity phenotypic readouts in fundamental cell cycle research and target validation workflows.

Antibody-Drug Conjugate (ADC) Payload Development

Due to its nanomolar potency and lack of tubulin-associated neurotoxicity, Ispinesib is a highly suitable candidate for next-generation antimitotic payloads, replacing taxanes in formulations where peripheral neuropathy is a dose-limiting clinical barrier [1].

Taxane-Resistant Cell Line Modeling

Ispinesib is the preferred procurement choice for establishing and treating beta-III tubulin-overexpressing or paclitaxel-resistant tumor models, as its mechanism completely bypasses direct microtubule binding[2].

High-Fidelity Mitotic Arrest Assays

For industrial screening and academic cell-cycle research, Ispinesib's >10,000-fold selectivity for KSP ensures clean synchronization of cells in prometaphase without the confounding transport defects caused by pan-kinesin or broad-spectrum ATPase inhibitors[3].

References

- [1] Activity of the Kinesin Spindle Protein Inhibitor Ispinesib (SB-715992) in Models of Breast Cancer. Clinical Cancer Research, 2010.

- [2] Beyond taxanes: the next generation of microtubule-targeting agents. Breast Cancer Research and Treatment, 2010.

- [3] Mechanism of Inhibition of Human KSP by Ispinesib. Biochemistry, ACS Publications, 2008.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Pharmacology

Other CAS

Wikipedia

Dates

2. Purcell, James W.; Davis, Jefferson; Reddy, Mamatha; Martin, Shamra; Samayoa, Kimberly; Vo, Hung; Thomsen, Karen; Bean, Peter; Kuo, Wen Lin; Ziyad, Safiyyah; Billig, Jessica; Feiler, Heidi S.; Gray, Joe W.; Wood, Kenneth W.; Cases, Sylvaine. Activity of the kinesin spindle protein inhibitor ispinesib (SB-715992) in models of breast cancer. Clinical Cancer Research (2010), 16(2), 566-576. CODEN: CCREF4 ISSN:1078-0432. AN 2010:419949

3. Sheth, Payal R.; Basso, Andrea; Duca, Jose S.; Lesburg, Charles A.; Ogas, Polina; Gray, Kimberly; Nale, Lissette; Mannarino, Anthony F.; Prongay, Andrew J.; Le, Hung V. Thermodynamics of Nucleotide and Inhibitor Binding to Wild-Type and Ispinesib-Resistant Forms of Human Kinesin Spindle Protein. Biochemistry (2009), 48(46), 11045-11055. CODEN: BICHAW ISSN:0006-2960. CAN 151:464416 AN 2009:1326782

4. Ehrhardt, Claus; Mcquire, Leslie Wighton; Rigollier, Pascal; Rogel, Olivier; Shultz, Michael; Tommasi, Ruben Alberto. Preparation of arylsulfonamide-based matrix metalloprotease inhibitors. PCT Int. Appl. (2009), 136pp. CODEN: PIXXD2 WO 2009118292 A1 20091001 CAN 151:425353 AN 2009:1202142

5. Pereira-Kamath, Nikhil; Goodson, Harry B.; Elkins, Jeffrey M.; Patel, Samir R. Treatment systems and methods for renal-related diseases including direct delivery into blood vessels. PCT Int. Appl. (2009), 69 pp. CODEN: PIXXD2 WO 2009114826 A2 20090917 CAN 151:322400 AN 2009:1139081

6. Rainka, Matthew Paul; Voss, Matthew Ernst; Peterson, Lisa Helen; Fleming, Mike; Belanger, David B.; Curran, Patrick J.; Kulkarni, Bheemashankar A.; Yu, Tao; Zhang, Yonglian; Xiao, Yushi; Kerekes, Angela D.; Tagat, Jayaram R.; Doll, Ronald J.; Siddiqui, M. Arshad. Preparation of imidazopyrazines as protein kinase inhibitors. PCT Int. Appl. (2009), 133pp. CODEN: PIXXD2 WO 2009097233 A1 20090806 CAN 151:245698 AN 2009:944287

7. Valensin, Silvia; Ghiron, Chiara; Lamanna, Claudia; Kremer, Andreas; Rossi, Marco; Ferruzzi, Pietro; Nievo, Marco; Bakker, Annette. KIF11 inhibition for glioblastoma treatment: reason to hope or a struggle with the brain? BMC Cancer (2009), 9 No pp. given. CODEN: BCMACL ISSN:1471-2407. CAN 151:564562 AN 2009:785492

8. White, Michael A. Targeting mitotic fragility in cancer. Future Oncology (2009), 5(5), 613-615. CODEN: FOUNBN ISSN:1479-6694. CAN 152:182958 AN 2009:725034

9. Li, Chiang Jia; Mikule, Keith; Li, Youzhi. Compositions and methods using Stat3 pathway inhibitors or cancer stem cell inhibitors for combination cancer treatment. PCT Int. Appl. (2009), 81pp. CODEN: PIXXD2 WO 2009036101 A1 20090319 CAN 150:345478 AN 2009:332545

10. Dewhurst, Stephen; Zanghi, Christine N.; Volcy, Ketna; Schlesinger, Jacob J. Enhancing gene transfer by proteasome inhibitor, lysosomal protease inhibitor and/or microtubule inhibitor. PCT Int. Appl. (2009), 47pp. CODEN: PIXXD2 WO 2009021163 A2 20090212 CAN 150:184395 AN 2009:179563

11. Basso, Andrea Dawn. Heterocyclic compounds as anti-mitotic agents and aurora kinase inhibitors and in combination as anti-cancer agents and their preparation, pharmaceutical compositions and use in the treatment of cancer. PCT Int. Appl. (2009), 583pp. CODEN: PIXXD2 WO 2009017701 A2 20090205 CAN 150:214420 AN 2009:143084

12. Leamon, Christopher Paul; Wang, Yu; Vlahov, Iontcho Radoslavov; You, Fei; Kleindl, Paul Joseph; Santhapuram, Hari Krishna R. Cell surface receptor-targeting ligands through hydrophilic spacer linkers to conjugate with therapeutic, diagnostic and imaging agent for disease diagnosis and therapy. PCT Int. Appl. (2008), 148pp. CODEN: PIXXD2 WO 2009002993 A1 20081231 CAN 150:93175 AN 2009:3879

13. Kathman, Steven J.; Williams, Daphne H.; Hodge, Jeffrey P.; Dar, Mohammed. A Bayesian population PK-PD model for ispinesib/docetaxel combination-induced myelosuppression. Cancer Chemotherapy and Pharmacology (2009), 63(3), 469-476. CODEN: CCPHDZ ISSN:0344-5704. CAN 151:48433 AN 2008:1530446

14. Beer, Tomasz M.; Goldman, Bryan; Synold, Timothy W.; Ryan, Christopher W.; Vasist, Lakshmi S.; Van Veldhuizen, Peter J., Jr.; Dakhil, Shaker R.; Lara, Primo N., Jr.; Drelichman, Anibal; Hussain, Maha H. A.; Crawford, E. David. Southwest oncology group phase II study of ispinesib in androgen-independent prostate cancer previously treated with taxanes. Clinical Genitourinary Cancer (2008), 6(2), 103-109. CODEN: CGCLA7 ISSN:1558-7673. CAN 150:365838 AN 2008:1314826

15. Matthieu, Michel; Dubois, Vincent; Tranchant, Isabelle; Kearsey, Jonathan. Preparation of peptide prodrugs modified with a 1,2,3,4-cyclobutanetetracarboxylic acid derived moiety useful in treatment and diagnosis of tumors and inflammatory diseases. PCT Int. Appl. (2008), 96pp. CODEN: PIXXD2 WO 2008120098 A2 20081009 CAN 149:448733 AN 2008:1210491

16. Luo, Lusong. Mitotic kinesin inhibitors as novel anticancer agents: Inhibition of KSP by three different biochemical mechanisms. Abstracts of Papers, 236th ACS National Meeting, Philadelphia, PA, United States, August 17-21, 2008 (2008), MEDI-476. CODEN: 69KXQ2 AN 2008:953944

17. Finer, Jeffrey T.; Bergnes, Gustave; Feng, Bainian; Smith, Whitney W.; Chabala, John C. Methods and compositions utilizing quinazolinones as KSP kinesin inhibitors and their preparation. U.S. Pat. Appl. Publ. (2008), 113pp., Cont.-in-part of U.S. Ser. No. 312,323. CODEN: USXXCO US 2008182864 A1 20080731 CAN 149:224274 AN 2008:916660

18. Lee, Richard T.; Beekman, Kathleen E.; Hussain, Maha; Davis, Nancy B.; Clark, Joseph I.; Thomas, Sachdev P.; Nichols, Katherine F.; Stadler, Walter M. A University of Chicago consortium phase II trial of SB-715992 in advanced renal cell cancer. Clinical Genitourinary Cancer (2008), 6(1), 21-24. CODEN: CGCLA7 ISSN:1558-7673. CAN 149:95052 AN 2008:617516

19. Luo, Lusong; Carson, Jeffrey D.; Molnar, Kathleen S.; Tuske, Steven J.; Coales, Stephen J.; Hamuro, Yoshitomo; Sung, Chiu-mei; Sudakin, Valery; Auger, Kurt R.; Dhanak, Dashyant; Jackson, Jeffrey R.; Huang, Pearl S.; Tummino, Peter J.; Copeland, Robert A. Conformation-Dependent Ligand Regulation of ATP Hydrolysis by Human KSP: Activation of Basal Hydrolysis and Inhibition of Microtubule-Stimulated Hydrolysis by a Single, Small Molecule Modulator. Journal of the American Chemical Society (2008), 130(24), 7584-7591. CODEN: JACSAT ISSN:0002-7863. CAN 149:26624 AN 2008:607414

20. Tang, Patricia A.; Siu, Lillian L.; Chen, Eric X.; Hotte, Sebastien J.; Chia, Stephen; Schwarz, James K.; Pond, Gregory R.; Johnson, Caitlin; Colevas, A. Dimitrios; Synold, Timothy W.; Vasist, Lakshmi S.; Winquist, Eric. Phase II study of ispinesib in recurrent or metastatic squamous cell carcinoma of the head and neck. Investigational New Drugs (2008), 26(3), 257-264. CODEN: INNDDK ISSN:0167-6997. CAN 149:486184 AN 2008:498034

21. Knox, Jennifer J.; Gill, Sharlene; Synold, Timothy W.; Biagi, James J.; Major, Pierre; Feld, Ron; Cripps, Christine; Wainman, Nancy; Eisenhauer, Elizabeth; Seymour, Lesley. A phase II and pharmacokinetic study of SB-715992, in patients with metastatic hepatocellular carcinoma: a study of the National Cancer Institute of Canada Clinical Trials Group (NCIC CTG IND.168). Investigational New Drugs (2008), 26(3), 265-272. CODEN: INNDDK ISSN:0167-6997. CAN 149:439556 AN 2008:498027

22. Lee, Christopher W.; Belanger, Karl; Rao, Sanjay C.; Petrella, Teresa M.; Tozer, Richard G.; Wood, Lori; Savage, Kerry J.; Eisenhauer, Elizabeth A.; Synold, Timothy W.; Wainman, Nancy; Seymour, Lesley. A phase II study of ispinesib (SB-715992) in patients with metastatic or recurrent malignant melanoma: a National Cancer Institute of Canada Clinical Trials Group trial. Investigational New Drugs (2008), 26(3), 249-255. CODEN: INNDDK ISSN:0167-6997. CAN 149:486178 AN 2008:498006

23. Blagden, S. P.; Molife, L. R.; Seebaran, A.; Payne, M.; Reid, A. H. M.; Protheroe, A. S.; Vasist, L. S.; Williams, D. D.; Bowen, C.; Kathman, S. J.; Hodge, J. P.; Dar, M. M.; de Bono, J. S.; Middleton, M. R. A phase I trial of ispinesib, a kinesin spindle protein inhibitor, with docetaxel in patients with advanced solid tumours. British Journal of Cancer (2008), 98(5), 894-899. CODEN: BJCAAI ISSN:0007-0920. CAN 149:282579 AN 2008:287380

24. Lad, Latesh; Luo, Lusong; Carson, Jeffrey D.; Wood, Kenneth W.; Hartman, James J.; Copeland, Robert A.; Sakowicz, Roman. Mechanism of Inhibition of Human KSP by Ispinesib. Biochemistry (2008), 47(11), 3576-3585. CODEN: BICHAW ISSN:0006-2960. CAN 148:369470 AN 2008:233058

25. Hegde, Priti S.; Jackson, Jeffrey R.; Schroeck, Jessica R. Heat shock protein 70 isoform AIa (HSPAIa) as a marker for sensitivity to kinesin spindle protein (KSP) inhibitors. PCT Int. Appl. (2008), 19 pp. CODEN: PIXXD2 WO 2008014373 A2 20080131 CAN 148:206671 AN 2008:126299

26. Jiang, Cheng; Chen, Yadong; Wang, Xiaojian; You, Qidong. Docking studies on kinesin spindle protein inhibitors: an important cooperative 'minor binding pocket' which increases the binding affinity significantly. Journal of Molecular Modeling (2007), 13(9), 987-992. CODEN: JMMOFK ISSN:0948-5023. CAN 149:369613 AN 2007:1339779

27. Luo, Lusong; Parrish, Cynthia A.; Nevins, Neysa; McNulty, Dean E.; Chaudhari, Amita M.; Carson, Jeffery D.; Sudakin, Valery; Shaw, Antony N.; Lehr, Ruth; Zhao, Huizhen; Sweitzer, Sharon; Lad, Latesh; Wood, Kenneth W.; Sakowicz, Roman; Annan, Roland S.; Huang, Pearl S.; Jackson, Jeffrey R.; Dhanak, Dashyant; Copeland, Robert A.; Auger, Kurt R. ATP-competitive inhibitors of the mitotic kinesin KSP that function via an allosteric mechanism. Nature Chemical Biology (2007), 3(11), 722-726. CODEN: NCBABT ISSN:1552-4450. CAN 148:45100 AN 2007:1183134

28. Pinkerton, Anthony B.; Lee, Tom T.; Hoffman, Timothy Z.; Wang, Yan; Kahraman, Mehmet; Cook, Travis G.; Severance, Daniel; Gahman, Timothy C.; Noble, Stewart A.; Shiau, Andrew K.; Davis, Robert L. Synthesis and SAR of thiophene containing kinesin spindle protein (KSP) inhibitors. Bioorganic & Medicinal Chemistry Letters (2007), 17(13), 3562-3569. CODEN: BMCLE8 ISSN:0960-894X. CAN 147:277371 AN 2007:652152

29. Wood, Kenneth W.; Belmont, Lisa. Chromenone derivative compositions and combinations with other agents for the treatment of proliferative diseases. PCT Int. Appl. (2007), 109pp. CODEN: PIXXD2 WO 2007067752 A2 20070614 CAN 147:64503 AN 2007:641279

30. Qian, Xiangping Shawn; McDonald, Andrew I.; Zhou, Han-Jie; Yao, Bing; Ashcraft, Luke W.; Huang, Jennifer K.; Marin, Melchor V.; Aroyan, Carrie E.; Wood, Kenneth W.; Morgans, David J., Jr.; Bergnes, Gustave. Discovery of novel heterocyclic inhibitors of kinesin spindle protein (KSP). Abstracts of Papers, 233rd ACS National Meeting, Chicago, IL, United States, March 25-29, 2007 (2007), MEDI-212. CODEN: 69JAUY AN 2007:295645

31. Wood, Kenneth W. Targeting kinesin spindle protein (KSP) for the treatment of cancer. Abstracts of Papers, 233rd ACS National Meeting, Chicago, IL, United States, March 25-29, 2007 (2007), MEDI-209. CODEN: 69JAUY AN 2007:295642

32. Kathman, S. J.; Williams, D. H.; Hodge, J. P.; Dar, M. A bayesian population PK-PD model of ispinesib-induced myelosuppression. Clinical Pharmacology & Therapeutics (New York, NY, United States) (2007), 81(1), 88-94. CODEN: CLPTAT ISSN:0009-9236. CAN 146:265683 AN 2007:122938

33. Jackson, Jeffrey R.; Patrick, Denis R.; Dar, Mohammed M.; Huang, Pearl S. Targeted anti-mitotic therapies: can we improve on tubulin agents? Nature Reviews Cancer (2007), 7(2), 107-117. CODEN: NRCAC4 ISSN:1474-175X. CAN 146:219955 AN 2007:81706

34. Sorbera, L. A.; Bolos, J.; Serradell, N.; Bayes, M. Ispinesib mesilate. Drugs of the Future (2006), 31(9), 778-787. CODEN: DRFUD4 ISSN:0377-8282. CAN 146:265502 AN 2007:18645

35. Hunter, William L.; Toleikis, Philip M.; Gravett, David M.; Maiti, Arpita; Liggins, Richard T.; Takacs-Cox, Aniko; Avelar, Rui; Signore, Pierre E.; Loss, Troy A. E.; Hutchinson, Anne; McDonald-Jones, Gaye; Lakhani, Fara. Pharmaceutical compositions comprising antiscarring agents. PCT Int. Appl. (2006), 4712 pp. CODEN: PIXXD2 WO 2006135479 A2 20061221 CAN 146:87576 AN 2006:1338305

36. Mealy, N. E.; Lupone, B. Drugs under development for the treatment of head and neck cancer. Drugs of the Future (2006), 31(7), 627-639. CODEN: DRFUD4 ISSN:0377-8282. CAN 146:219798 AN 2006:1258910

37. Miki, Ichiro; Nakai, Ryuichiro; Murakata, Isamu; Yamashita, Nobunori; Oshima, Etsuo. antiglaucoma agents containing thiadiazoline derivatives. Jpn. Kokai Tokkyo Koho (2006), 36pp. CODEN: JKXXAF JP 2006265107 A 20061005 CAN 145:404147 AN 2006:1030332

38. Avila, M. A.; Berasain, C.; Sangro, B.; Prieto, J. New therapies for hepatocellular carcinoma. Oncogene (2006), 25(27), 3866-3884. CODEN: ONCNES ISSN:0950-9232. CAN 145:158917 AN 2006:614461

39. Shinohara, Fumikazu; Obayashi, Masaya; Yoshida, Tetsuo; Tsujita, Tetsuya; Nakai, Ryuichiro; Yamashita, Yoshinori. Genes correlated with sensitivity of human cancer cells to thiadiazoline or cysteine derivative mitotic kinesin Eg5 inhibitors identified by expression profiling. PCT Int. Appl. (2005), 118 pp. CODEN: PIXXD2 WO 2005061707 A1 20050707 CAN 143:127882 AN 2005:589184

40. Bergnes, Gustav; Ha, Edward; Yiannikourous, George; Kalaritis, Panos; Yonce, Brandon E.; Welday, Kurt Alan, Jr. Syntheses of enantiomerically pure quinazolinones. PCT Int. Appl. (2003), 59 pp. CODEN: PIXXD2 WO 2003070701 A2 20030828 CAN 139:214481 AN 2003:678784

41. Finer, Jeffrey T.; Bergnes, Gustav; Feng, Bainian; Smith, Whitney W.; Chabala, John C.; Morgans, David J., Jr. Preparation of N-acylquinazolinonealkylamines as KSP kinesin inhibitors. PCT Int. Appl. (2001), 179 pp. CODEN: PIXXD2 WO 2001098278 A1 20011227 CAN 136:53759 AN 2001:935583

42. Finer, Jeffrey T.; Bergnes, Gustave; Feng, Bainian; Smith, Whitney W.; Chabala, John C. Methods and compositions utilizing quinazolinones as KSP kinesin modulators. PCT Int. Appl. (2001), 168 pp. CODEN: PIXXD2 WO 2001030768 A1 20010503 CAN 134:326543 AN 2001:319882

43. Carol Hernan; Lock Richard; Houghton Peter J; Morton Christopher L; Kolb E Anders; Gorlick Richard; Reynolds C Patrick; Maris John M; Keir Stephen T; Billups Catherine A; Smith Malcolm A Initial testing (stage 1) of the kinesin spindle protein inhibitor ispinesib by the pediatric preclinical testing program. Pediatric blood & cancer (2009), 53(7), 1255-63. Journal code: 101186624. E-ISSN:1545-5017. PubMed ID 19554570 AN 2009696361

44. Valensin Silvia; Ghiron Chiara; Lamanna Claudia; Kremer Andreas; Rossi Marco; Ferruzzi Pietro; Nievo Marco; Bakker Annette KIF11 inhibition for glioblastoma treatment: reason to hope or a struggle with the brain?. BMC cancer (2009), 9 196. Journal code: 100967800. E-ISSN:1471-2407. PubMed ID 19545421 AN 2009486432

45. Tomillero A; Moral M A Gateways to clinical trials. Methods and findings in experimental and clinical pharmacology (2008), 30(8), 643-72. Journal code: 7909595. ISSN:0379-0355. PubMed ID 19088949 AN 2009036942

46. Tomillero A; Moral M A Gateways to clinical trials. July-August 2008. Methods and findings in experimental and clinical pharmacology (2008), 30(6), 459-95. Journal code: 7909595. ISSN:0379-0355. PubMed ID 18850047 AN 2008656356

47. Zhang Yingjie; Xu Wenfang Progress on kinesin spindle protein inhibitors as anti-cancer agents. Anti-cancer agents in medicinal chemistry (2008), 8(6), 698-704. Journal code: 101265649. ISSN:1871-5206. PubMed ID 18690830 AN 2008509199

48. Bradley Deborah A; Hussain Maha Promising novel cytotoxic agents and combinations in metastatic prostate cancer. Cancer journal (Sudbury, Mass.) (2008), 14(1), 15-9. Journal code: 100931981. ISSN:1528-9117. PubMed ID 18303478 AN 2008143867

49. Bright Jonathan American Chemical Society--233rd National Meeting. Kinesin spindle protein inhibitors. 25-29 March 2007, Chicago, IL, USA. IDrugs : the investigational drugs journal (2007), 10(5), 306-7. Journal code: 100883655. ISSN:1369-7056. PubMed ID 17487778 AN 2007278350

50. Bayes Miriam Gateways to clinical trials. Methods and findings in experimental and clinical pharmacology (2007), 29(2), 153-73. Journal code: 7909595. ISSN:0379-0355. PubMed ID 17440629 AN 2007231985

Explore Compound Types